1-(2,2,2-Trifluoroethyl)piperazine

Description

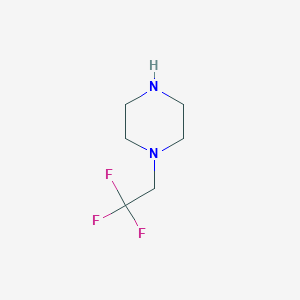

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)5-11-3-1-10-2-4-11/h10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPOCAYEKCWFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429469 | |

| Record name | 1-(2,2,2-trifluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13349-90-1 | |

| Record name | 1-(2,2,2-trifluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,2-trifluoroethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 1-(2,2,2-Trifluoroethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,2,2-Trifluoroethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.62 | t, J = 5.0 Hz | 4H | Piperazine H-3, H-5 |

| 2.89 | t, J = 5.0 Hz | 4H | Piperazine H-2, H-6 |

| 3.03 | q, J = 9.5 Hz | 2H | -CH₂CF₃ |

| 1.83 | s (broad) | 1H | NH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 125.7 (q, J = 277 Hz) | -CF₃ |

| 54.0 (q, J = 32 Hz) | -CH₂CF₃ |

| 52.8 | Piperazine C-2, C-6 |

| 45.9 | Piperazine C-3, C-5 |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -73.2 | t, J = 9.5 Hz | -CF₃ |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 168 | 15 | [M]⁺ |

| 113 | 100 | [M - C₂H₄F₃]⁺ |

| 85 | 40 | [C₄H₉N₂]⁺ |

| 70 | 85 | [C₃H₆N₂]⁺ |

| 56 | 25 | [C₃H₆N]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Medium, Broad | N-H Stretch |

| 2940, 2850 | Strong | C-H Stretch (aliphatic) |

| 1450 | Medium | C-H Bend (scissoring) |

| 1270, 1150 | Strong | C-F Stretch |

| 1130 | Strong | C-N Stretch |

| 1000 | Medium | C-C Stretch |

| 850 | Medium | N-H Wag |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external or internal reference.

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios of the fragments are detected.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

This guide provides foundational spectroscopic information for this compound, intended to support research and development activities. For lot-specific data, it is recommended to refer to the Certificate of Analysis provided by the supplier.

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,2,2-Trifluoroethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2,2,2-Trifluoroethyl)piperazine, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoroethyl moiety into the piperazine scaffold often imparts desirable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and bioavailability. This document details a common synthetic route, outlines a comprehensive characterization protocol, and presents the expected analytical data in a clear and accessible format. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, purify, and characterize this important intermediate for its application in the discovery and development of novel therapeutics.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, including antiviral, antihistamine, and antipsychotic agents.[1] The piperazine ring serves as a versatile scaffold, and its derivatization allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a 2,2,2-trifluoroethyl group at the N1 position of the piperazine ring is a strategic modification employed to enhance the lipophilicity and metabolic stability of drug candidates. This guide focuses on the practical aspects of the synthesis and detailed characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 13349-90-1 |

| Molecular Formula | C₆H₁₁F₃N₂ |

| Molecular Weight | 168.16 g/mol |

| Boiling Point | 146.5 °C at 760 mmHg |

| Density | 1.139 g/cm³ |

| Appearance | Colorless liquid |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the N-alkylation of piperazine with a suitable trifluoroethylating agent. A general and effective approach involves the reaction of a large excess of piperazine with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate). The use of excess piperazine serves both as the nucleophile and the base to neutralize the triflic acid formed during the reaction, driving the reaction towards the mono-alkylated product and minimizing the formation of the di-substituted byproduct.

Below is a logical workflow for the synthesis of this compound.

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Piperazine

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (or a similar reactive trifluoroethylating agent)

-

Anhydrous acetonitrile (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a significant excess (e.g., 5-10 equivalents) of piperazine in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

The following diagram illustrates the logical workflow for the characterization process.

Figure 2: Workflow for the characterization of this compound.

Expected NMR Data:

While specific, experimentally determined NMR data from a peer-reviewed source is not available in the conducted search, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.7 | m | 4H | Piperazine -CH₂- (positions 3 & 5) |

| ~ 2.8 - 3.0 | m | 4H | Piperazine -CH₂- (positions 2 & 6) |

| ~ 2.9 - 3.1 | q | 2H | -N-CH₂-CF₃ |

| ~ 1.5 - 2.0 | br s | 1H | -NH- |

Note: The quartet for the -N-CH₂-CF₃ protons is due to coupling with the adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 45 - 50 | Piperazine -CH₂- (positions 3 & 5) |

| ~ 50 - 55 | Piperazine -CH₂- (positions 2 & 6) |

| ~ 55 - 60 (q) | -N-CH₂-CF₃ |

| ~ 125 (q) | -CF₃ |

Note: The signals for the carbons of the trifluoroethyl group will appear as quartets due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 to -75 | t | -CF₃ |

Note: The triplet is due to coupling with the adjacent methylene protons. The chemical shift is referenced to CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 169.09 | [M+H]⁺ |

| 191.07 | [M+Na]⁺ |

Note: The exact mass of the protonated molecule [M+H]⁺ is a key indicator of the successful synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By following the outlined synthetic approach and utilizing the described analytical techniques, researchers can reliably produce and verify this valuable building block for its use in drug discovery and development. The strategic incorporation of the trifluoroethyl group continues to be a valuable tool in medicinal chemistry, and a thorough understanding of the synthesis and characterization of such intermediates is paramount for the advancement of new therapeutic agents.

References

The Trifluoroethyl Moiety: A Key to Unlocking Novel Biological Activity in Piperazine Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of 1-(2,2,2-Trifluoroethyl)piperazine Derivatives

The introduction of fluorine atoms into drug candidates has become a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold, in particular, has emerged as a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this unique class of compounds, offering field-proven insights for professionals in drug discovery and development.

The Strategic Advantage of the Trifluoroethyl Group

The incorporation of the 2,2,2-trifluoroethyl group at the N1 position of the piperazine ring imparts distinct physicochemical properties that significantly influence the biological activity of the resulting derivatives. This modification can enhance lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the distal nitrogen, affecting its interaction with biological targets.

Diverse Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with significant potential in oncology, infectious diseases, and disorders of the central nervous system (CNS).

Anticancer Potential: Targeting Proliferation and Survival

Several studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The trifluoromethyl group often contributes to enhanced potency. For instance, vindoline-piperazine conjugates bearing a [4-(trifluoromethyl)benzyl]piperazine moiety have shown outstanding antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 values in the low micromolar range for breast and non-small cell lung cancer cell lines.[1] These compounds are believed to exert their effects by inducing apoptosis and arresting the cell cycle.

Table 1: Anticancer Activity of Representative Piperazine Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00[1] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35[1] |

| Compound 6 | Melanoma | Significant anti-proliferative effects |

| Compound 7 (fluorinated derivative) | Melanoma | Stronger potency than compound 6 |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method to assess the metabolic activity of cells, which is indicative of cell viability and proliferation.

Materials:

-

96-well microplates

-

This compound test derivatives

-

Cancer cell lines (e.g., A549, HCT-116, MIAPaCa-2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Diagram 1: General Workflow for Anticancer Drug Screening

Caption: A streamlined workflow for the discovery and preclinical evaluation of novel anticancer agents.

Antimicrobial Activity: A Broad Spectrum of Action

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents.[2][3] The introduction of the trifluoroethyl group can enhance the antimicrobial potency of these derivatives. Synthesized piperazine derivatives have shown significant activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Aspergillus niger.[2]

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Tested Organisms | Activity |

| Substituted Piperazine Derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant antibacterial activity[2] |

| Substituted Piperazine Derivatives | A. fumigatus, A. flavus, A. niger | Less active against fungi[2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microplates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

This compound test derivatives

-

Positive and negative controls

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

Arylpiperazine derivatives are known to interact with various CNS receptors, particularly serotonin (5-HT) and dopamine receptors. The trifluoromethylphenylpiperazine (TFMPP) class of compounds, for instance, exhibits significant agonistic activity at several 5-HT receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C), which is associated with their psychoactive effects.[1] While direct studies on this compound derivatives are less common, the known neuropharmacological profile of related fluorinated piperazines suggests their potential as modulators of CNS targets. The ability to cross the blood-brain barrier is a critical factor for CNS-active drugs, and the lipophilicity imparted by the trifluoroethyl group is advantageous in this regard.

Diagram 2: Piperazine Derivatives as CNS Receptor Ligands

Caption: Interaction of arylpiperazine derivatives with key CNS receptors leading to potential therapeutic applications.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on other parts of the molecule, particularly on the second nitrogen of the piperazine ring and any appended aromatic systems.

-

For Anticancer Activity: The presence of bulky, lipophilic groups attached to the second piperazine nitrogen, often in conjunction with other pharmacophores like the vindoline scaffold, appears to be crucial for potent cytotoxic activity.[1] The trifluoromethyl group on a benzyl substituent has been shown to be particularly effective.[1]

-

For Antimicrobial Activity: The overall lipophilicity and the electronic properties of the substituents play a significant role. The specific substitution pattern required for optimal activity varies depending on the target microorganism.

-

For CNS Activity: The nature of the aryl group in arylpiperazine derivatives is a key determinant of receptor affinity and selectivity. The trifluoromethyl group's position on the phenyl ring can drastically alter the pharmacological profile.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The unique properties conferred by the trifluoroethyl group offer significant advantages in terms of metabolic stability and membrane permeability. Future research should focus on the synthesis and evaluation of diverse libraries of these derivatives to further explore their therapeutic potential. A deeper understanding of their mechanisms of action and detailed structure-activity relationships will be crucial for the rational design of next-generation drug candidates with improved efficacy and safety profiles. The versatility of this scaffold ensures its continued importance in the landscape of medicinal chemistry and drug discovery.

References

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 3. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoroethylpiperazine Scaffold: A Pharmacological Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Trifluoroethylpiperazine derivatives represent a significant class of compounds in modern pharmacology, demonstrating a wide range of activities primarily centered on the serotonergic and dopaminergic systems. The incorporation of the trifluoroethyl moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the pharmacological profile of trifluoroethylpiperazine compounds, with a focus on their receptor binding affinities, functional activities, and relevant experimental methodologies.

Pharmacological Profile

The pharmacological effects of trifluoroethylpiperazine compounds are largely dictated by their interactions with various neurotransmitter receptors. The most extensively studied compound in this class is 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which serves as a prototypical example.

Serotonergic System Activity

Trifluoroethylpiperazine derivatives are potent modulators of the serotonin (5-HT) system. Their activity profile is complex, with varying affinities and functional effects at different 5-HT receptor subtypes.

Receptor Binding Affinities:

The binding affinity of a compound for a receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki, in nM) of representative trifluoroethylpiperazine compounds for various serotonin receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |

| TFMPP | 288 - 1950 | 30 - 132 | 282 | 160 - 269 | 62 | 121 (EC50) |

| BrAcTFMPP | 0.5 | 146 | - | 41 | - | - |

Functional Activity:

Beyond binding, the functional activity of these compounds determines whether they activate (agonist), block (antagonist), or have a mixed effect on the receptor. The following table summarizes the functional potencies (EC50/IC50, in nM) of trifluoroethylpiperazine compounds.

| Compound | Receptor | Functional Assay | Potency (EC50/IC50, nM) | Efficacy |

| TFMPP | 5-HT1A | - | - | Full Agonist |

| TFMPP | 5-HT1B | - | - | Full Agonist |

| TFMPP | 5-HT1D | - | - | Full Agonist |

| TFMPP | 5-HT2A | - | - | Weak Partial Agonist/Antagonist |

| TFMPP | 5-HT2C | - | - | Full Agonist |

Dopaminergic System Activity

While the primary focus of research on trifluoroethylpiperazine compounds has been on the serotonergic system, some derivatives also exhibit affinity for dopamine receptors. This interaction can contribute to their overall pharmacological profile.

Receptor Binding Affinities:

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | DAT (Ki, nM) |

| TFMPP-related analogs | - | 349 - 7522 | 96 - 1413 | - |

Functional Activity:

Data on the functional activity of trifluoroethylpiperazine compounds at dopamine receptors is less extensive. However, related arylpiperazine scaffolds have been shown to act as antagonists at D2 and D3 receptors.

Experimental Protocols

The characterization of trifluoroethylpiperazine compounds relies on a suite of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key assays.

In Vitro Assays

1. Radioligand Binding Assay (for determining Ki)

-

Objective: To determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor).

-

Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A).

-

Test compound (trifluoroethylpiperazine derivative).

-

Non-specific binding control (e.g., a high concentration of a known ligand like serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Functional Assay (for Gαi/s-coupled receptors)

-

Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gαi or Gαs-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Materials:

-

Cells expressing the target receptor (e.g., CHO cells expressing the 5-HT1A receptor).

-

Test compound.

-

Forskolin (an adenylate cyclase activator, used for Gαi-coupled receptors).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a suitable microplate and incubate overnight.

-

For Gαi-coupled receptors, pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

For Gαs-coupled receptors, treat the cells directly with the test compound.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

For agonists, plot the cAMP concentration against the test compound concentration to determine the EC50 value.

-

For antagonists, plot the inhibition of the forskolin-induced (or agonist-induced) cAMP response against the test compound concentration to determine the IC50 value.

-

3. Calcium Flux Assay (for Gαq-coupled receptors)

-

Objective: To determine the functional activity of a test compound at Gαq-coupled receptors by measuring changes in intracellular calcium levels.

-

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells expressing the 5-HT2A receptor).

-

Test compound.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

A fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Plate the cells in a black-walled, clear-bottom microplate and incubate overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence reader and record a baseline fluorescence reading.

-

Add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the test compound concentration to determine the EC50 value for agonists.

-

In Vivo Assays

1. Locomotor Activity Test

-

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.

-

Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).

-

Place each animal individually into the center of the open-field arena.

-

Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).

-

Compare the locomotor activity of the compound-treated group to the vehicle-treated group.

-

2. Elevated Plus Maze (EPM)

-

Objective: To evaluate the anxiolytic or anxiogenic effects of a test compound in rodents.

-

Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Habituate the animals to the testing room.

-

Administer the test compound or vehicle.

-

Place each animal individually in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).

-

Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological profiling of trifluoroethylpiperazine compounds.

Signaling Pathways

Caption: G-protein coupled signaling pathways for 5-HT1 and 5-HT2 receptors.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperazine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various receptors and enzymes. The introduction of a 2,2,2-trifluoroethyl group onto the piperazine nitrogen can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. The high electronegativity of the fluorine atoms can alter the pKa of the distal nitrogen, influence metabolic stability, and enhance membrane permeability, making 1-(2,2,2-Trifluoroethyl)piperazine a valuable synthon for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1]

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 13349-90-1 |

| Molecular Formula | C₆H₁₁F₃N₂ |

| Molecular Weight | 168.16 g/mol |

| Boiling Point | 146.5 °C at 760 mmHg |

| Density | 1.139 g/cm³ |

Synthesis of this compound and Derivatives

General N-Alkylation Strategy

A common method for the synthesis of N-alkylated piperazines is the direct alkylation of piperazine with a suitable alkyl halide or triflate. To control for the formation of the di-substituted product, an excess of piperazine is often used.

Experimental Protocol: Representative N-Alkylation of Piperazine (A Hypothetical Approach for this compound)

Materials:

-

Piperazine

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (Trifluoroethyl triflate)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane, Methanol)

Procedure:

-

To a stirred solution of a large excess of piperazine (e.g., 5-10 equivalents) in the chosen anhydrous solvent, add the base (2-3 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,2,2-trifluoroethyl triflate (1 equivalent) in the anhydrous solvent to the piperazine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

Note: This is a generalized protocol and would require optimization for the specific reactants.

Logical Workflow for N-Alkylation of Piperazine

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities. The introduction of the trifluoroethyl moiety is a common strategy in drug design to enhance CNS penetration and metabolic stability.

Central Nervous System (CNS) Applications

Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, including serotonergic (5-HT) and dopaminergic (D) receptors. These interactions form the basis for their use as antipsychotics, antidepressants, and anxiolytics. The trifluoroethyl group in this compound could make it a valuable precursor for novel CNS-active agents.

Signaling Pathway for a Representative Arylpiperazine as a 5-HT₁ₐ Receptor Agonist

Caption: Simplified signaling pathway for a 5-HT₁ₐ receptor agonist.

Anticancer Potential

Recent research has explored piperazine derivatives as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, interference with cell cycle progression, and induction of apoptosis.

Experimental Protocol: Representative MTT Assay for Cytotoxicity Screening

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (piperazine derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for an In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Quantitative Data for Representative Piperazine Derivatives

As specific quantitative data for this compound is not available, the following table presents data for representative arylpiperazine derivatives to illustrate the range of activities observed for this class of compounds.

| Compound | Target(s) | Activity (Ki or IC₅₀) | Reference |

| Buspirone | 5-HT₁ₐ, D₂ | Ki = 16 nM (5-HT₁ₐ) | [Internal Knowledge] |

| Clozapine | D₄, 5-HT₂ₐ, M₁, H₁, α₁ | Ki = 21 nM (D₄) | [Internal Knowledge] |

| Vortioxetine | SERT, 5-HT₃, 5-HT₇, 5-HT₁ₐ | Ki = 1.6 nM (SERT) | [Internal Knowledge] |

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of novel drug candidates. The incorporation of the trifluoroethyl moiety is a well-established strategy for enhancing the drug-like properties of molecules, particularly for CNS-targeted agents. While a detailed pharmacological profile of the parent compound is yet to be published, the extensive research on related piperazine derivatives suggests a high potential for this synthon in the development of new treatments for a variety of disorders, including neurological and psychiatric conditions, as well as cancer. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

Mechanism of action of 1-(2,2,2-Trifluoroethyl)piperazine analogues

An In-Depth Technical Guide on the Mechanism of Action of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), an Analogue of 1-(2,2,2-Trifluoroethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a significant analogue of the broader this compound class of compounds. This document details its interaction with key molecular targets, the associated signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The primary mechanism of action of TFMPP involves its interaction with various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). The binding affinities and functional potencies of TFMPP at these targets are summarized in the tables below.

Table 1: Binding Affinities (Ki) of TFMPP at Human Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Reference Compound |

| 5-HT1A | 288 - 1950 | Serotonin |

| 5-HT1B | 30 - 132 | Serotonin |

| 5-HT1D | 282 | Serotonin |

| 5-HT2A | 160 - 269 | Serotonin |

| 5-HT2C | 62 | Serotonin |

Table 2: Functional Activity and Potency (IC50/EC50) of TFMPP

| Target | Functional Activity | Potency (nM) | Assay Type |

| 5-HT1A | Full Agonist | - | Functional Assay |

| 5-HT1B | Full Agonist | - | Functional Assay |

| 5-HT1D | Full Agonist | - | Functional Assay |

| 5-HT2A | Weak Partial Agonist / Antagonist | - | Functional Assay |

| 5-HT2C | Full Agonist | - | Functional Assay |

| 5-HT3 | Insignificant Affinity | IC50 = 2373 | Radioligand Binding |

| SERT | Serotonin Release | EC50 = 121 | Neurotransmitter Release Assay |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of TFMPP and its analogues.

Radioligand Binding Assay for 5-HT Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., TFMPP) for a specific 5-HT receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

-

Cell membranes expressing the target 5-HT receptor subtype.

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Test compound (TFMPP).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled competing ligand (for non-specific binding).

-

50 µL of various concentrations of the test compound (TFMPP).

-

50 µL of the specific radioligand at a concentration near its Kd.

-

50 µL of the prepared cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for 5-HT2C Receptors

This protocol describes a method to measure the functional agonistic activity of TFMPP at the Gq-coupled 5-HT2C receptor by detecting changes in intracellular calcium concentration.

Objective: To determine the EC50 of a test compound for inducing calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (TFMPP).

-

A known 5-HT2C agonist (positive control).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Culture: Plate the 5-HT2C expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 1 hour).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence.

-

Compound Addition: Inject various concentrations of the test compound (TFMPP) or the positive control into the wells.

-

Fluorescence Reading: Immediately after injection, continuously measure the fluorescence intensity over a period of time to capture the peak response.

-

Data Analysis: Calculate the change in fluorescence from baseline for each concentration of the test compound. Plot the concentration-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by TFMPP and a typical experimental workflow.

Caption: TFMPP activates Gi/o-coupled 5-HT1A/1B receptors.

Caption: TFMPP activates Gq/11-coupled 5-HT2C receptors.

Caption: A typical workflow for a radioligand binding assay.

An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperazine: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)piperazine, a fluorinated piperazine derivative of interest in medicinal chemistry. The document details its chemical identifiers, physicochemical properties, potential synthetic routes, and relevant experimental protocols for biological evaluation, with a focus on its potential interactions with key neurological targets.

Core Chemical Information

This compound is a heterocyclic organic compound featuring a piperazine ring N-substituted with a 2,2,2-trifluoroethyl group. The introduction of the trifluoroethyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13349-90-1 |

| Molecular Formula | C₆H₁₁F₃N₂ |

| Molecular Weight | 168.16 g/mol |

| InChI Key | GFPOCAYEKCWFPD-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CC(F)(F)F |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound, which are crucial for its handling, formulation, and assessment of its drug-like properties.

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 146.5 °C at 760 mmHg | [] |

| Density | 1.139 g/cm³ | [] |

| LogP | 1.12 | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Store in a sealed container in a cool, dry place. | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol: N-Alkylation of Piperazine

This protocol outlines a general approach for the synthesis of this compound via direct alkylation.

Materials:

-

Piperazine (or a mono-protected piperazine such as N-Boc-piperazine to favor mono-alkylation)

-

2,2,2-Trifluoroethyl triflate or 2,2,2-Trifluoroethyl halide (e.g., bromide or iodide)

-

Anhydrous base (e.g., potassium carbonate, triethylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (or its mono-protected derivative) in the chosen anhydrous solvent.

-

Addition of Base: Add the anhydrous base to the solution. The base will act as a scavenger for the acid generated during the reaction.

-

Addition of Alkylating Agent: Slowly add a solution of the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate) to the stirred piperazine solution at room temperature. The slow addition helps to control the reaction temperature and can improve the selectivity for mono-alkylation when using unprotected piperazine.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by extraction and subsequent column chromatography.

-

Deprotection (if applicable): If a mono-protected piperazine was used, the protecting group (e.g., Boc) is removed in a subsequent step according to standard literature procedures.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Evaluation

Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, frequently targeting the central nervous system.[] Arylpiperazines, a related structural class, are known to interact with serotonin (5-HT) and dopamine receptors, which are G-protein coupled receptors (GPCRs) implicated in various neurological and psychiatric disorders.[4][5]

Potential Signaling Pathway

The interaction of a ligand like this compound with a GPCR, such as a serotonin or dopamine receptor, can initiate a cascade of intracellular signaling events. A simplified, representative signaling pathway is depicted below.

A simplified G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow for Biological Characterization

A typical workflow for the biological evaluation of a novel piperazine derivative like this compound would involve a series of in vitro assays to determine its binding affinity and functional activity at relevant GPCRs.

Experimental workflow for the biological characterization of a novel piperazine derivative.

Detailed Experimental Protocol: Receptor Binding Assay

This protocol provides a general method for determining the binding affinity (Ki) of a test compound for a specific GPCR using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT₁A or D₂ receptors)

-

Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Spiperone for D₂)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

96-well filter plates and a cell harvester

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Assay Plate Preparation: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a saturating concentration of an unlabeled ligand).

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable chemical entity for further investigation in the field of drug discovery. Its straightforward synthesis and the known neuropharmacological relevance of the piperazine scaffold make it an attractive candidate for screening against various CNS targets. The provided protocols and workflows offer a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds, ultimately contributing to the development of novel therapeutics.

References

- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]

- 3. scbt.com [scbt.com]

- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-(2,2,2-Trifluoroethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 1-(2,2,2-Trifluoroethyl)piperazine, a piperazine derivative utilized as a versatile intermediate in the synthesis of various compounds, particularly within the pharmaceutical industry.[] Its structure is notable for the presence of a trifluoroethyl group, which can enhance lipophilicity and metabolic stability in derivative molecules.[2]

Chemical Properties and Identifiers

The fundamental chemical properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, handling, and regulatory compliance in a research and development setting.

| Identifier | Value |

| Molecular Formula | C₆H₁₁F₃N₂[][3][4] |

| Molecular Weight | 168.16 g/mol [][3] |

| CAS Number | 13349-90-1[3][4][5] |

Structural Representation

To illustrate the logical relationship of the substituent groups, the following diagram outlines the molecular structure.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine

Abstract

This document provides a detailed protocol for the synthesis of 1-(2,2,2-Trifluoroethyl)piperazine, a valuable intermediate in the development of pharmaceuticals, including antivirals, antihistamines, and antipsychotics.[] The protocol outlines the N-alkylation of piperazine using 2,2,2-trifluoroethyl trifluoromethanesulfonate. This method offers a robust and efficient route to the desired product. Detailed procedures for the reaction, work-up, and purification are provided, along with a summary of expected quantitative data and characterization methods. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[2][3] Substitution on the piperazine nitrogen atoms allows for the modulation of a molecule's biological activity and properties. The introduction of a trifluoroethyl group can enhance metabolic stability and cell membrane permeability.[4] this compound is a key building block for the synthesis of more complex pharmaceutical compounds.[] The following protocol details a reliable method for its preparation.

Experimental Protocol

Materials:

-

Piperazine (anhydrous)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Hydrochloric acid (HCl) solution in diethyl ether (2 M)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

pH paper or pH meter

-

NMR spectrometer

-

Mass spectrometer

Procedure:

1. Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add anhydrous piperazine (4.0 eq) and anhydrous acetonitrile.

-

Cool the mixture in an ice bath.

-

In a separate flask, prepare a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.0 eq) in anhydrous acetonitrile.

2. N-Alkylation Reaction:

-

Slowly add the solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add potassium carbonate (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux (approximately 82 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

3. Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium carbonate and piperazine salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

4. Purification:

-

Method A: Column Chromatography: Purify the crude product by silica gel column chromatography using a gradient eluent system of ethyl acetate in hexanes, with the addition of 1% triethylamine to prevent the product from tailing on the acidic silica gel.

-

Method B: Salt Formation and Recrystallization: Dissolve the crude oily product in diethyl ether. Slowly add a 2 M solution of HCl in diethyl ether while stirring. The hydrochloride salt of this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be regenerated by treatment with a base such as NaOH or NaHCO₃.

5. Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Piperazine | 4.0 equivalents |

| 2,2,2-Trifluoroethyl Triflate | 1.0 equivalent |

| Potassium Carbonate | 2.0 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Acetonitrile |

| Temperature | Reflux (~82 °C) |

| Reaction Time | 12 - 24 hours |

| Product Information | |

| Molecular Formula | C₆H₁₁F₃N₂ |

| Molecular Weight | 168.16 g/mol [] |

| Boiling Point | 146.5 °C at 760 mmHg[] |

| Expected Yield | 60-80% |

| Purity (post-purification) | >98% |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

The Role of 1-(2,2,2-Trifluoroethyl)piperazine in Modern Medicinal Chemistry: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1-(2,2,2-trifluoroethyl)piperazine moiety has emerged as a significant building block in medicinal chemistry, offering a unique combination of physicochemical properties that can enhance the drug-like characteristics of molecules. Its incorporation into various scaffolds has led to the development of potent and selective agents across diverse therapeutic areas, including oncology and neuroscience. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative biological data.

Physicochemical Advantages of the Trifluoroethyl Group

The introduction of a 2,2,2-trifluoroethyl group onto the piperazine ring imparts several beneficial properties to a drug candidate. The high electronegativity of the fluorine atoms can modulate the pKa of the distal nitrogen, influencing its interaction with biological targets. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation, and it can improve membrane permeability and oral bioavailability due to its lipophilic nature.[]

Applications in Drug Discovery

The this compound scaffold is a versatile intermediate in the synthesis of a wide range of pharmaceuticals, including antivirals, antihistamines, and antipsychotics.[] Its utility has been particularly noted in the development of kinase inhibitors and agents targeting the central nervous system.

Kinase Inhibitors in Oncology

Numerous kinase inhibitors incorporating a piperazine or a related piperidine moiety have been developed for the treatment of cancer. While specific public domain data for compounds containing the exact this compound moiety is limited, the strategic use of fluorinated piperazine derivatives is a common theme in the design of potent and selective kinase inhibitors. For instance, the development of mTOR inhibitors has utilized piperazine-containing scaffolds to achieve high potency and selectivity.

Table 1: Representative Biological Activity of a Piperazine-Containing mTOR Inhibitor

| Compound | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) (pS6K inhibition) |

| Benzonaphthyridinone 7 | mTORC1 | Biochemical | 5.4 | 3 |

This table presents data for a potent piperazine-containing benzonaphthyridinone mTOR inhibitor to illustrate the utility of the piperazine scaffold in achieving high potency. Specific data for a this compound analog was not publicly available.[2]

Central Nervous System (CNS) Agents

Piperazine derivatives are well-established pharmacophores in drugs targeting the central nervous system, including antipsychotics and antidepressants.[3] The physicochemical properties imparted by the trifluoroethyl group make it an attractive modification for optimizing brain penetration and metabolic stability of CNS drug candidates. Several piperidine and piperazine derivatives are under investigation for their potential as antipsychotic agents, targeting dopamine and serotonin receptors.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of piperazine with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate.

Protocol 1: Synthesis of this compound

Materials:

-

Piperazine

-

2,2,2-Trifluoroethyl triflate

-

Anhydrous solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine or Diisopropylethylamine)

-

Stirring apparatus

-

Reaction vessel with an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve piperazine (1 equivalent) in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (1.1 equivalents) to the reaction mixture and stir for 10-15 minutes.

-

Slowly add 2,2,2-trifluoroethyl triflate (1 equivalent) to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

This is a generalized protocol. Reaction conditions, including solvent, base, and temperature, may require optimization.

dot

Caption: Synthetic workflow for this compound.

Biological Evaluation Protocols

The biological activity of compounds incorporating the this compound moiety can be assessed using a variety of in vitro assays.

Protocol 2: Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

dot

References

- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 1-(2,2,2-Trifluoroethyl)piperazine in Modern Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the versatile building block, 1-(2,2,2-Trifluoroethyl)piperazine, and its strategic applications in contemporary drug design. Moving beyond a simple list of its uses, we delve into the causal relationships between its unique structural features and the enhanced pharmacological profiles of the resulting drug candidates. This document serves as a technical resource, offering both high-level insights and detailed experimental protocols for researchers aiming to leverage this valuable synthon in their drug discovery programs.

The Power of a Privileged Scaffold: Why Piperazine and Trifluoroethyl Groups are a Winning Combination

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its prevalence stems from a combination of desirable physicochemical properties, including its ability to increase aqueous solubility and its basic nitrogen atoms that can be readily protonated at physiological pH, facilitating interactions with biological targets.[2][3]

When coupled with a 2,2,2-trifluoroethyl group, the utility of the piperazine scaffold is significantly enhanced. The introduction of fluorine, a bioisostere of hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the trifluoromethyl group is known to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved bioavailability of the drug.[4]

-

Increase Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Modulate pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the piperazine nitrogens, which can be fine-tuned to optimize target engagement and reduce off-target effects.

The strategic combination of the piperazine core with the trifluoroethyl moiety in this compound creates a building block that offers a powerful toolkit for medicinal chemists to address common challenges in drug development.[]

Application Notes: Leveraging this compound in Key Therapeutic Areas

The versatility of this compound has led to its application in the synthesis of a wide range of therapeutic agents. It serves as a key intermediate in the development of antivirals, antihistamines, and antipsychotics.[2][]

Central Nervous System (CNS) Disorders

The piperazine scaffold is a common feature in many CNS-active drugs. The ability of the trifluoroethyl group to enhance blood-brain barrier penetration makes this compound a particularly attractive building block for this therapeutic area. For instance, derivatives of trifluoromethylphenylpiperazine (TFMPP), a related compound, have been shown to act as potent serotonin receptor agonists, highlighting the potential of such moieties in the development of antidepressants and anxiolytics.[6]

The introduction of the trifluoroethyl group can also be a strategy to improve the metabolic stability of CNS drug candidates, a critical factor for drugs that need to maintain therapeutic concentrations in the brain over extended periods.

Antiviral Agents

In the realm of antiviral drug discovery, this compound has been utilized as a versatile intermediate.[] The piperazine core can be functionalized to interact with viral proteins, while the trifluoroethyl group can enhance the drug's metabolic stability, a crucial attribute for maintaining effective viral suppression. Research into novel piperazine derivatives continues to yield promising candidates for the treatment of a variety of viral infections.[7]

Oncology

The piperazine moiety is also a key component in a number of anticancer agents. Its ability to be readily functionalized allows for the attachment of various pharmacophores that can target cancer cells. The enhanced metabolic stability conferred by the trifluoroethyl group can lead to improved drug exposure and potentially better therapeutic outcomes.

Experimental Protocols: Synthesis and Incorporation

The following protocols provide a general framework for the synthesis and incorporation of the this compound moiety. These should be adapted and optimized for specific target molecules.

Protocol for the Synthesis of N-Protected this compound

A common strategy for the selective functionalization of piperazine is the use of a protecting group on one of the nitrogen atoms. The following is a representative protocol for the synthesis of a trifluoroacetamide-protected piperazine, which can then be used in subsequent reactions.

Materials:

-

2-(Piperazin-1-yl)ethanamine

-

Ethyl trifluoroacetate

-

Acetonitrile

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1-Methylpiperidin-4-one

-

1,2-Dichloroethane

Procedure:

-

Protection of the Primary Amine:

-

Dissolve 2-(piperazin-1-yl)ethanamine (1 equivalent) in acetonitrile at 0 °C.

-

Slowly add ethyl trifluoroacetate (2 equivalents).

-

Stir the reaction for 4 hours at room temperature.

-

Evaporate the solvent under reduced pressure to obtain 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide.[4]

-

-

Reductive Amination:

-

Dissolve the protected piperazine from the previous step (1 equivalent) and 1-methylpiperidin-4-one (1 equivalent) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,2,2-trifluoro-N-(2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethyl)acetamide.[4]

-

-

Deprotection (if required):

-

The trifluoroacetamide group can be removed under basic conditions (e.g., with potassium carbonate in methanol/water) to yield the free amine, which can then be further functionalized.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of a functionalized this compound derivative.

Protocol for In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound containing the this compound moiety using liver microsomes.

Materials:

-

Test compound (e.g., 1 µM in buffer)

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a working solution of the test compound in phosphate buffer.

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37 °C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).